Cas no 1248091-98-6 (propyl(1,3-thiazol-5-yl)methylamine)

Propyl(1,3-thiazol-5-yl)methylamine is a heterocyclic amine derivative featuring a thiazole ring, a structure of interest in medicinal and agrochemical research due to its potential bioactivity. The compound combines a propylamine side chain with a 1,3-thiazol-5-ylmethyl group, offering versatility as a building block in organic synthesis. Its thiazole moiety is known for contributing to electron-rich and hydrogen-bonding interactions, which may enhance binding affinity in ligand design. The propyl chain provides moderate lipophilicity, balancing solubility and membrane permeability. This compound is particularly useful in the development of pharmacophores or as an intermediate for functionalized thiazole derivatives. Its stability and synthetic accessibility make it a practical choice for exploratory chemistry applications.
propyl(1,3-thiazol-5-yl)methylamine structure
1248091-98-6 structure
商品名:propyl(1,3-thiazol-5-yl)methylamine
CAS番号:1248091-98-6
MF:C7H12N2S
メガワット:156.248579978943
CID:5206813
PubChem ID:61281350

propyl(1,3-thiazol-5-yl)methylamine 化学的及び物理的性質

名前と識別子

    • propyl(1,3-thiazol-5-ylmethyl)amine
    • n-(Thiazol-5-ylmethyl)propan-1-amine
    • propyl[(1,3-thiazol-5-yl)methyl]amine
    • 5-Thiazolemethanamine, N-propyl-
    • propyl(1,3-thiazol-5-yl)methylamine
    • インチ: 1S/C7H12N2S/c1-2-3-8-4-7-5-9-6-10-7/h5-6,8H,2-4H2,1H3
    • InChIKey: WJEJWQHYJCWKKE-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1CNCCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 87.7
  • トポロジー分子極性表面積: 53.2
  • 疎水性パラメータ計算基準値(XlogP): 1.3

propyl(1,3-thiazol-5-yl)methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-167715-1.0g
propyl[(1,3-thiazol-5-yl)methyl]amine
1248091-98-6
1g
$728.0 2023-06-08
Enamine
EN300-167715-0.5g
propyl[(1,3-thiazol-5-yl)methyl]amine
1248091-98-6
0.5g
$535.0 2023-09-20
Enamine
EN300-167715-0.25g
propyl[(1,3-thiazol-5-yl)methyl]amine
1248091-98-6
0.25g
$513.0 2023-09-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01006272-1g
Propyl(1,3-thiazol-5-ylmethyl)amine
1248091-98-6 95%
1g
¥2639.0 2023-04-04
Enamine
EN300-167715-5g
propyl[(1,3-thiazol-5-yl)methyl]amine
1248091-98-6
5g
$1614.0 2023-09-20
Enamine
EN300-167715-10g
propyl[(1,3-thiazol-5-yl)methyl]amine
1248091-98-6
10g
$2393.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368650-50mg
n-(Thiazol-5-ylmethyl)propan-1-amine
1248091-98-6 95%
50mg
¥16524.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01006272-5g
Propyl(1,3-thiazol-5-ylmethyl)amine
1248091-98-6 95%
5g
¥7644.0 2023-04-04
Enamine
EN300-167715-2.5g
propyl[(1,3-thiazol-5-yl)methyl]amine
1248091-98-6
2.5g
$1089.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368650-1g
n-(Thiazol-5-ylmethyl)propan-1-amine
1248091-98-6 95%
1g
¥19623.00 2024-08-09

propyl(1,3-thiazol-5-yl)methylamine 関連文献

propyl(1,3-thiazol-5-yl)methylamineに関する追加情報

Professional Introduction to Propyl(1,3-thiazol-5-yl)methylamine (CAS No. 1248091-98-6)

Propyl(1,3-thiazol-5-yl)methylamine, a compound with the chemical identifier CAS No. 1248091-98-6, represents a significant advancement in the realm of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular framework, featuring a propyl group linked to a thiazole ring via a methylamine substituent, positions it as a promising candidate for further exploration in drug development.

The thiazole core is a well-documented scaffold in pharmaceuticals, known for its versatility and biological activity. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of the propyl and methylamine groups into this structure introduces additional functional sites that can be modulated to enhance pharmacological efficacy. This molecular design allows for the exploration of various biological targets, making Propyl(1,3-thiazol-5-yl)methylamine a subject of intense interest among researchers.

Recent studies have highlighted the compound's potential in modulating neurological pathways. The thiazole ring's ability to interact with biological macromolecules suggests that it could serve as a key component in the development of novel neuroactive agents. Specifically, the amine functionality provides a site for hydrogen bonding and ionic interactions, which are crucial for binding to biological receptors. This characteristic makes Propyl(1,3-thiazol-5-yl)methylamine an attractive candidate for further investigation in the treatment of neurological disorders.

In addition to its neurological applications, Propyl(1,3-thiazol-5-yl)methylamine has shown promise in preliminary studies related to immunomodulation. The compound's structural features suggest that it may interact with immune system receptors, potentially leading to the development of new immunomodulatory therapies. These findings are particularly relevant in the context of current research efforts aimed at developing treatments for autoimmune diseases and chronic inflammatory conditions.

The synthesis of Propyl(1,3-thiazol-5-yl)methylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent standards required for pharmaceutical applications. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the compound's molecular structure and confirming its identity.

One of the most compelling aspects of Propyl(1,3-thiazol-5-yl)methylamine is its potential for structural diversity. By varying the substituents on the thiazole ring or introducing additional functional groups, researchers can generate a library of derivatives with tailored pharmacological properties. This flexibility underscores the compound's significance as a building block in drug discovery initiatives.

The pharmacokinetic profile of Propyl(1,3-thiazol-5-yl)methylamine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its therapeutic potential and safety profile. Preclinical studies are being conducted to evaluate these parameters, providing valuable insights into the compound's behavior within biological systems.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development of Propyl(1,3-thiazol-5-yl)methylamine-based therapies. These partnerships leverage complementary expertise and resources to streamline drug discovery processes and accelerate time-to-market for new treatments. The compound's multifaceted potential makes it a focal point in ongoing research initiatives aimed at addressing unmet medical needs.

The regulatory landscape surrounding new pharmaceutical compounds like Propyl(1,3-thiazol-5-yl)methylamine is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) and adherence to international safety standards are essential steps in bringing new therapies to market. Regulatory agencies require comprehensive data on a compound's safety and efficacy before approving its use in humans.

Future directions for Propyl(1,3-thiazol-5-yl)methylamine research include exploring its interactions with other biological targets and investigating its potential as an adjuvant therapy in combination with existing treatments. The compound's unique structural features offer opportunities for innovation across multiple therapeutic areas, making it a cornerstone of modern drug discovery efforts.

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